molecular formula C34H68O2 B1625074 Isostearyl palmitate CAS No. 72576-80-8

Isostearyl palmitate

Cat. No. B1625074
CAS RN: 72576-80-8
M. Wt: 508.9 g/mol
InChI Key: SAMYFBLRCRWESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearyl Palmitate is an ester of isostearyl alcohol (a type of fatty alcohol) and the fatty acid palmitic acid . It is used in cosmetics as an emollient and binding agent . It imparts a silky, lightweight emolliency with a non-greasy feel .


Synthesis Analysis

Isostearyl Palmitate is synthesized from isostearyl alcohol and palmitic acid . The exact process of synthesis is not detailed in the search results.


Molecular Structure Analysis

Isostearyl Palmitate has a molecular formula of C34H68O2 . Its average mass is 508.902 Da and its monoisotopic mass is 508.521942 Da .

Scientific Research Applications

1. Effects on Hyperglycemia and Hyperlipidemia

Isostearyl palmitate has been studied for its effects on hyperglycemia and hyperlipidemia. In a study by Xu et al. (2012), isosteviol, a derivative of isostearyl palmitate, was found to reduce fasting serum glucose and insulin levels, total cholesterol, and low-density lipoprotein levels while increasing high-density lipoprotein levels in rats fed with a high-fat emulsion. This suggests a potential role for isostearyl palmitate derivatives in managing conditions like diabetes and lipid disorders.

2. Impact on α-Cell Dysfunction and Gene Expression

Chen et al. (2012) investigated the effects of isosteviol on palmitate-induced α-cell dysfunction and gene expression. The study, published in PLoS ONE, demonstrated that isosteviol reduced palmitate-stimulated glucagon release and influenced α-cell gene expression, indicating its potential therapeutic use in type 2 diabetes treatment.

3. Kinetics of Myocardial Palmitate Data

Research by Jong et al. (2009) in the European Journal of Nuclear Medicine and Molecular Imaging focused on the kinetic models for analyzing myocardial [11C]palmitate data. This study is significant in understanding how isostearyl palmitate or its derivatives like [11C]palmitate are metabolized in the heart, which can be vital in cardiac health research.

4. Role in Protein Stability and Traffic

Palmitoylation, a process related to isostearyl palmitate, plays a critical role in policing protein stability and traffic, as discussed by Linder and Deschenes (2007) in Nature Reviews Molecular Cell Biology. This process affects how proteins interact within a membrane compartment, providing insights into cellular functioning and signaling pathways.

5. Lipidomics and Dynamics of Lipid Metabolism

The study of lipidomics and the complex dynamics of lipid metabolism, including the use of [U-(13)C]-palmitate, was explored by Li et al. (2013) in Analytical Chemistry. This research is crucial in understanding the broader implications of isostearyl palmitate in lipid metabolic processes.

Safety And Hazards

Isostearyl Palmitate has been ruled safe as used in cosmetics by the independent Cosmetic Ingredient Review . The Skin Deep ingredient hazard score, from 1 to 10, reflects known and suspected hazards linked to the ingredients .

Future Directions

In the future, in moisturizer therapy, the capacity to adapt specific agents to specific dermatological demands will be crucial . Isostearyl Palmitate, being an emollient, could play a significant role in this aspect .

properties

IUPAC Name

16-methylheptadecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-12-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-11-13-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMYFBLRCRWESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222898
Record name Hexadecanoic acid, isooctadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isostearyl palmitate

CAS RN

72576-80-8
Record name Hexadecanoic acid, isooctadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, isooctadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSTEARYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHU0R7ER1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isostearyl palmitate
Reactant of Route 2
Reactant of Route 2
Isostearyl palmitate
Reactant of Route 3
Reactant of Route 3
Isostearyl palmitate
Reactant of Route 4
Reactant of Route 4
Isostearyl palmitate
Reactant of Route 5
Reactant of Route 5
Isostearyl palmitate
Reactant of Route 6
Reactant of Route 6
Isostearyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.